Product packaging for 1H-Indole-1,6-diamine(Cat. No.:CAS No. 877470-73-0)

1H-Indole-1,6-diamine

Cat. No.: B13124954
CAS No.: 877470-73-0
M. Wt: 147.18 g/mol
InChI Key: BATAYVIULYDVEO-UHFFFAOYSA-N
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Description

Product Overview 1H-Indole-1,6-diamine (CAS 877470-73-0) is an organic compound with the molecular formula C 8 H 9 N 3 and a molecular weight of 147.18 g/mol . This high-purity diamine-substituted indole derivative is a valuable synthetic building block for researchers in medicinal chemistry and organic synthesis. Research Context and Potential The indole scaffold is a fundamental structure in organic chemistry, classified as an aromatic heterocycle with a benzene ring fused to a five-membered pyrrole ring . Indole derivatives are of immense research interest due to their wide distribution in nature and diverse biological activities. They are key structural components in numerous bioactive molecules, including the essential amino acid tryptophan, the neurotransmitter serotonin, and various plant alkaloids . Scientific reviews have highlighted that indole derivatives, in general, demonstrate a broad spectrum of pharmacological potential, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Furthermore, specific indole alkaloids containing a 1-(indol-3-yl)ethane-1,2-diamine fragment have been isolated from marine sources and are a active area of study . As a functionalized indole core with two amine groups, this compound provides a versatile starting point for the design and synthesis of novel compounds for various research applications, including the exploration of new biologically active molecules . Handling and Safety This chemical is provided for research purposes only. Researchers should consult the safety data sheet for detailed hazard and handling information. Proper personal protective equipment should be worn, and safe laboratory practices must be followed. Intended Use This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B13124954 1H-Indole-1,6-diamine CAS No. 877470-73-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

877470-73-0

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

indole-1,6-diamine

InChI

InChI=1S/C8H9N3/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-5H,9-10H2

InChI Key

BATAYVIULYDVEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2N)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1h Indole 1,6 Diamine

Reaction Pathways Involving the Indole (B1671886) Nitrogen (N1)

The reactivity of the N1 position in the indole ring of 1H-Indole-1,6-diamine is characteristic of a π-excessive heterocycle. Unlike typical amines, the lone pair of electrons on the indole nitrogen is delocalized across the bicyclic system to maintain aromaticity, rendering it non-basic. mdpi.com Consequently, reactions at this site, such as alkylation or acylation, typically proceed via deprotonation to form a highly nucleophilic indole anion.

N-alkylation and N-acylation are fundamental transformations for modifying the indole core. The general mechanism for these reactions on the indole nitrogen involves the deprotonation of the N-H bond by a base (e.g., NaH, K2CO3) to form the corresponding indole anion. This anion then acts as a nucleophile, attacking an alkyl halide or an acylating agent (like an acyl chloride or anhydride) in a nucleophilic substitution or addition-elimination reaction. dicp.ac.cnntu.edu.sg

In the case of this compound, chemoselectivity is a critical consideration. The C6-amino group can also undergo acylation and alkylation. To achieve selective N1-acylation, methods using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with carboxylic acids have been explored for substituted indoles. google.com For N-alkylation, reaction conditions can be tuned; for instance, higher temperatures may favor N-alkylation over C-alkylation. vulcanchem.com The synthesis of N-aminoindole ureas, for example, proceeds by N-amination followed by reaction with isocyanates, showcasing a pathway for N1 functionalization. researchgate.net

Table 1: Representative N-Acylation Reactions of Indole Derivatives

Starting MaterialAcylating AgentCatalyst/BaseProductYieldReference
N-aminoindoleBenzoyl chlorideChiral IsothioureaN-Acyl-N-aminoindoleExcellent dicp.ac.cn
5-Nitro-1H-indoleBenzoic acidDCC, DMAP1-Benzoyl-5-nitro-1H-indole91% google.com
IndoleAcetic AcidNone (Microwave)N-Acetyl Homoserine Lactone (from Homoserine)78.4% google.com

Reactivity of the Amine Functionality at C6

The primary aromatic amine at the C6 position is a potent nucleophile and a versatile functional handle for further molecular elaboration. Its reactivity is central to many synthetic applications of this compound. chemimpex.com

The C6-amino group exhibits typical nucleophilic characteristics of an aniline (B41778) derivative. It readily participates in reactions such as N-acylation and N-alkylation. For instance, in an N-heterocyclic carbene (NHC)-catalyzed annulation reaction with α-bromocinnamic aldehydes, 6-aminoindole (B160974) was observed to predominantly form an amidation product, highlighting the high nucleophilicity of the C6-amine which outcompetes the desired annulation pathway on the indole ring. nih.govacs.org It can also be a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form diindolylamines, although reactions can be complicated by the need for protecting groups on the indole nitrogen. acs.org

The C6-amino group is a key participant in condensation and cyclization reactions, enabling the construction of novel fused heterocyclic systems. A notable example is the synthesis of tricyclic quinoline (B57606) derivatives. dergipark.org.trdergipark.org.tr In these reactions, 5-aminoindole (B14826) (an isomer of 6-aminoindole) was shown to condense with acetone (B3395972) or mesityl oxide, often catalyzed by iodine or Pd/C, to form a new quinoline ring fused to the indole structure. dergipark.org.trdergipark.org.tr This reactivity is directly applicable to 6-aminoindole for the synthesis of corresponding fused quinolines.

These cyclization reactions demonstrate the utility of the C6-amino group as an internal nucleophile for building complex molecular architectures. chemimpex.comuq.edu.au For instance, a study on the synthesis of 2,5- and 1,2,5-substituted 6-aminoindoles showed that condensation with β-diketones leads to the formation of enamino ketones. researchgate.net

Table 2: Condensation and Cyclization Reactions Involving Aminoindoles

Aminoindole ReactantReagent(s)Catalyst/ConditionsProduct TypeReference
5-Amino-1-methylindazoleMesityl oxideIodine, refluxTricyclic quinoline dergipark.org.tr
6-AminoindazoleMesityl oxidePd/C, Methanol (B129727)/Acetone/Acetic AcidTricyclic quinoline dergipark.org.tr
5-AminoindoleMesityl oxideIodine, Acetone, refluxTricyclic quinoline dergipark.org.trdergipark.org.tr
6-Aminoindoleα-Bromocinnamic aldehydeNHC catalystAmidation product nih.govacs.org
6-Aminoindolesβ-Diketones-Enamino ketones researchgate.net

Reactivity of the Indole Aromatic System

The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The preferred site of electrophilic attack on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring. mdpi.comacs.org In this compound, the reactivity of the aromatic scaffold is modulated by the powerful electron-donating C6-amino group.

Generally, electrophilic substitution on the carbocyclic (benzene) ring of indole occurs only after the more reactive N1, C2, and C3 positions have been substituted. However, the strong activation by the C6-amino group can make the benzene (B151609) ring competitive. For example, bromination of a 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide derivative leads to substitution at the C3 position, indicating the pyrrole ring's inherent reactivity still dominates under these conditions. Conversely, Friedel-Crafts alkylation reactions targeting the benzene ring of aminoindoles have been developed, leading to annulated products, demonstrating that reaction at the benzene ring is feasible and can be controlled. nih.govacs.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regioselectivity and rate of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org

In the case of this compound, the benzene ring is substituted with an amino group (-NH₂) and is fused to the pyrrole ring of the indole system. Both the amino group and the indole ring are activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. wikipedia.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org

Given the positions of the existing substituents on the benzene ring of this compound, the likely positions for electrophilic attack would be C4, C5, and C7. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. Computational methods, such as calculating the molecular electrostatic potential (MEP), can help predict the most likely site of electrophilic attack. ic.ac.uk

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position Activating/Deactivating Influence Predicted Reactivity
C4 ortho to the indole nitrogen, meta to the 6-amino group Activated
C5 para to the indole nitrogen, ortho to the 6-amino group Highly Activated

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic technique that utilizes a directing metalation group (DMG) to selectively deprotonate the ortho position, leading to a lithiated intermediate that can then react with various electrophiles. wikipedia.orgnih.gov This method offers high regioselectivity, targeting only the ortho position, unlike traditional electrophilic substitutions which often yield a mixture of ortho and para products. wikipedia.org

For this compound, both the N-H of the indole and the amino group at the C6 position can potentially act as directing groups. The N-H proton of indole is acidic and can be removed by a strong base like n-butyllithium. atamanchemicals.com The resulting N-anion can then direct lithiation to the C2 or C7 position. The amino group at C6, particularly after N-protection (e.g., as a carbamate), can also serve as a potent DMG, directing metalation to the C5 or C7 positions. nih.govscielo.br The outcome of DoM reactions on this compound would be highly dependent on the choice of base, solvent, temperature, and any protecting groups used. acs.org

Table 2: Potential Directed Ortho Metalation Strategies for this compound

Directing Group Position of Lithiation Subsequent Electrophilic Attack
Indole N-H C2 or C7 Functionalization at C2 or C7

Oxidative and Reductive Transformations of this compound

The indole nucleus is susceptible to both oxidation and reduction. Simple oxidants like N-bromosuccinimide can selectively oxidize the C2-C3 double bond of the indole to form an oxindole. atamanchemicals.com More complex oxidative processes can lead to the formation of various dimeric and polymeric materials. Intramolecular dearomative oxidative coupling reactions, often mediated by iodine, have been developed for the synthesis of complex indoline (B122111) alkaloids. acs.org

The reduction of the indole ring typically requires more forcing conditions than the reduction of a simple alkene. Catalytic hydrogenation is a common method to reduce the C2-C3 double bond, leading to the corresponding indoline. chinesechemsoc.org For instance, iridium-catalyzed asymmetric hydrogenation of unprotected indoles has been successfully achieved, yielding chiral indolines with high enantioselectivity. chinesechemsoc.org Reductive amination is another relevant transformation, which could be applied to functionalize the amino group at the C6 position. mdpi.com

Detailed Mechanistic Elucidation Studies

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In electrophilic aromatic substitution reactions of indoles, the formation of a Wheland intermediate (an arenium ion) is a key step. wikipedia.orgic.ac.uk For DoM reactions, the formation of an ortho-lithiated species is the critical intermediate. wikipedia.orgacs.org Spectroscopic techniques like NMR, as well as computational studies (DFT calculations), are powerful tools for identifying and characterizing such intermediates. acs.orgchinesechemsoc.org For instance, in the iridium-catalyzed asymmetric hydrogenation of indoles, DFT calculations have been used to propose a plausible catalytic cycle involving various iridium-containing intermediates. chinesechemsoc.org

Kinetic and thermodynamic studies provide quantitative information about reaction rates and equilibria. Such studies can help to determine the rate-determining step of a reaction and to optimize reaction conditions. For example, kinetic studies of DoM reactions have provided evidence for a complex-induced proximity effect (CIPE), where the organolithium reagent first coordinates to the directing group before deprotonation occurs. acs.org In the context of catalytic reactions, kinetic profiling can help to elucidate the catalytic cycle and the role of the catalyst. uva.nl While specific kinetic and thermodynamic data for this compound are not available, such studies would be invaluable for understanding its reactivity and for developing new synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. organicchemistrydata.orglibretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide information about the chemical environment of individual atoms and their connectivity.

For indole-containing compounds, ¹H NMR spectra typically show characteristic signals for the aromatic protons on the indole (B1671886) ring. The chemical shifts of these protons are influenced by the substituents on the ring. acs.org For instance, in a related 6-nitro-1H-indole-3-carboxylic acid, the proton at the H7 position appears as a doublet at δ 8.40 ppm, while the H2 proton is a doublet at δ 8.37 ppm. acs.org The coupling constants (J values) between adjacent protons provide information about their relative positions. libretexts.orgacs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring are also characteristic. For example, in 6-nitro-1H-indole-3-carboxylic acid, the carbon of the carbonyl group (C=O) resonates at δ 165.1 ppm, while the carbon bearing the nitro group (C6) is found at δ 142.7 ppm. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indole Derivatives Data for illustrative purposes, based on similar structures.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2~8.4~137
H4~8.1~120
H5~8.0~116
H7~8.4~109
C=O-~165
C6-~142

Note: Actual chemical shifts for 1H-Indole-1,6-diamine would require experimental determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uzh.chresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. acs.org

In the analysis of indole derivatives, electrospray ionization (ESI) is a common technique used to generate ions from the sample. uzh.ch The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, from which the molecular weight can be determined. For example, the calculated exact mass for the [M+H]⁺ ion of a methoxymethyl 5-nitro-1H-indole-3-carboxylate was found to be 251.0662, which closely matched the experimentally observed value of 251.0662. acs.org

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the structure of the molecule. uzh.ch By inducing fragmentation of the parent ion, characteristic fragment ions are produced that can help to identify different structural motifs within the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. iosrjournals.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N stretching vibrations of the amine groups, as well as vibrations associated with the indole ring. In related indole derivatives, the N-H stretching vibration of the indole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. bjbs.com.br The C=C stretching vibrations of the aromatic ring are usually observed in the 1400-1600 cm⁻¹ region. bjbs.com.br The presence of amino groups would give rise to N-H stretching bands around 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. iosrjournals.orgbjbs.com.br

Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. mku.edu.trresearchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Indole N-HStretching3200-3500
Amine N-HStretching3300-3500
Amine N-HBending1580-1650
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1400-1600
C-NStretching1250-1350

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the indole ring. ijprajournal.comresearchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. ijprajournal.com

The UV-Vis spectrum of an indole derivative typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net The position and intensity of these bands can be influenced by the substituents on the indole ring. The National Institute of Standards and Technology (NIST) provides reference spectra for indole, which shows characteristic absorptions. nist.gov For substituted indoles, shifts in these absorption maxima can provide insights into the electronic effects of the substituents. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. anton-paar.comlibretexts.org This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. libretexts.orglibretexts.org

For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mku.edu.trresearchgate.net This technique provides the ultimate confirmation of the connectivity and stereochemistry of the molecule. anton-paar.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities. bitesizebio.com

HPLC is a versatile technique that can be used for both volatile and non-volatile compounds that are soluble in a liquid mobile phase. bitesizebio.comrxweb-prd.com For indole derivatives, reverse-phase HPLC is commonly used, where a non-polar stationary phase is used with a polar mobile phase. sielc.com The retention time of the compound can be used for identification, and the peak area can be used for quantification and purity assessment. sielc.comtheses.cz

GC is suitable for volatile and thermally stable compounds. bitesizebio.com While some indole derivatives may require derivatization to increase their volatility, GC can provide high-resolution separations and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. bjbs.com.brfu-berlin.de

Computational and Theoretical Studies of 1h Indole 1,6 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to analyze the fundamental properties of indole-containing compounds. researchgate.netresearchgate.net Methods like the B3LYP functional combined with appropriate basis sets, such as 6-311++G(d,p), have been shown to provide reliable results for the molecular geometry and vibrational frequencies of indole (B1671886) structures. researchgate.net

The electronic properties of a molecule are crucial for understanding its stability and reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this investigation.

Molecular Electrostatic Potential (MEP) surfaces are another valuable tool, illustrating the charge distribution across a molecule. researchgate.net These surfaces help identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, which are key to predicting intermolecular interactions and chemical reactivity. researchgate.netrsc.org On an MEP map, regions of negative potential (typically colored red or yellow) indicate electrophilic attack sites, while regions of positive potential (blue) suggest sites for nucleophilic attack. rsc.org For instance, MEP calculations on a related diamine core structure showed how chemical modifications could significantly alter the electrostatic potential. nih.gov

Table 1: Key Electronic Parameters and Their Significance in Computational Studies.
ParameterSignificanceGeneral Application
HOMO EnergyRepresents the ability to donate an electron.Correlates with ionization potential.
LUMO EnergyRepresents the ability to accept an electron.Correlates with electron affinity.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability. researchgate.netA large gap suggests high stability; a small gap suggests high reactivity. researchgate.net
MEP SurfaceVisualizes charge distribution and reactive sites. rsc.orgPredicts sites for electrophilic and nucleophilic attack. researchgate.net

Conformational analysis is performed to identify the most stable three-dimensional arrangements of a molecule. By calculating the relative energies of different conformers, researchers can predict the preferred geometry. For many indole derivatives, the indole ring system is found to be essentially planar. researchgate.net Intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the conformations observed in crystal structures. researchgate.net

Theoretical calculations are highly effective in simulating spectroscopic data, which serves as a means to validate experimentally determined structures.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating the 1H and 13C NMR chemical shifts of molecules. researchgate.netmadridge.org Comparing these theoretical shifts with experimental spectra helps in the accurate structural elucidation of complex organic compounds, including various indole derivatives. plos.orgresearchgate.net

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. researchgate.netacs.org For 1-unsubstituted indoles, the characteristic N-H stretching vibration is typically predicted in the 3220–3500 cm−1 region. researchgate.net Studies on other indole derivatives have shown that these calculated vibrational modes are sensitive to factors like solvent effects, highlighting the level of detail that can be achieved. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with other entities, such as proteins or solvents, over time. These simulations are particularly useful for studying the stability of a ligand within a protein's binding pocket. nih.gov For multifunctional ligands based on an indole scaffold, MD simulations have been used to investigate the stability of their complexes with biological targets like cholinesterases. nih.govuj.edu.pl

In the solid state, the crystal packing of indole derivatives is often stabilized by a network of intermolecular interactions. X-ray diffraction studies on various indoles have identified N–H···N hydrogen bonds, C–H···O interactions, and π–π stacking as crucial forces in determining the crystal lattice structure. researchgate.netnih.gov

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a key tool for predicting the reactivity of molecules and elucidating reaction mechanisms. DFT calculations can model the entire catalytic cycle of a reaction, as demonstrated in studies on the asymmetric hydrogenation of unprotected indoles. chinesechemsoc.org By calculating the energies of reactants, transition states, and products, researchers can map out the most likely mechanistic pathways. Furthermore, calculated properties like oxidation potentials have been successfully used to predict the reactivity of indole amines in specific chemical reactions. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. d-nb.info These models help in designing new compounds with enhanced performance.

A QSAR study on a series of anti-malarial 2,4-diamino-pyrimidine compounds, which included derivatives containing the 1H-indol-6-amine moiety, identified lipophilicity as a critical factor for their biological activity. nih.gov The model highlighted the significant positive contribution of descriptors related to lipophilicity, such as J clog P, to the anti-malarial performance. nih.gov Such models provide valuable guidance for the further optimization of lead compounds. d-nb.infonih.gov

Table 2: Key Descriptors in QSAR Model for Anti-malarial Indole Derivatives. nih.gov
DescriptorDescriptionInfluence on Activity
J clog PA calculated measure of lipophilicity (log of the partition coefficient).Significant positive contribution to anti-malarial activity.
J clog DA calculated measure of the distribution coefficient at a specific pH.Significant positive contribution to anti-malarial activity.

Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient information to generate a detailed article on the chemical compound “1H-Indole-1,6-diamine” that adheres to the specific structure and topics requested in the outline.

The search did not yield specific research findings, data, or established applications for "this compound" in the following areas:

Role in the Divergent Synthesis of Complex Organic Architectures: No specific examples were found of its use as an intermediate in the total synthesis of natural products or in the construction of polycyclic and heterocyclic ring systems. While the synthesis of various other diaminoindoles has been explored, literature detailing the preparation and utility of the 1,6-diamine isomer is not available.

Utilization in Materials Science and Engineering: There is no specific information detailing its use as a precursor in polymer synthesis (such as polyamides or polyimides), the development of advanced dye and pigment systems, or in applications for optoelectronic and electronic materials.

While general information exists for the broader classes of compounds like indoles and diamines, applying this general knowledge to the specific, unreferenced "this compound" would be speculative and not meet the required standards of scientific accuracy. Therefore, constructing a thorough and factual article based on the provided outline is not possible at this time.

Applications of 1h Indole 1,6 Diamine As a Chemical Building Block and Precursor

Fabrication of Ligands for Homogeneous and Heterogeneous Catalysis

The 1H-Indole-1,6-diamine scaffold is a promising starting point for the design of novel ligands for both homogeneous and heterogeneous catalysis. The vicinal diamine motif is a well-established structural unit in a multitude of successful ligands and auxiliary groups used in catalytic processes. nih.govprinceton.edu The indole (B1671886) nucleus itself, while less commonly employed in catalysis, offers unique electronic properties, such as acting as a hydrogen-bond donor through its non-basic NH group, which can be exploited in catalyst design. mdpi.comresearchgate.net

The two amine groups on the this compound molecule provide handles for constructing bidentate or polydentate ligands. These ligands can chelate to a metal center, forming stable complexes that can function as catalysts. For instance, derivatives of chiral 1,2-diamines are frequently used to create bifunctional organocatalysts that can activate and coordinate both nucleophilic and electrophilic reactants simultaneously. mdpi.com By reacting this compound with appropriate electrophiles, a diverse library of ligands can be synthesized. For example, reaction with sulfonyl chlorides, benzoyl chlorides, or other acylating agents can yield amide and sulfonamide-based ligands. mdpi.com

The modular nature of such syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific chemical transformations. mdpi.comresearchgate.net The indole core can influence the reactivity of the resulting metal complex, potentially leading to novel catalytic activities. mdpi.comresearchgate.net The diamine functionality is crucial for creating ligands used in asymmetric synthesis, a key area in modern chemistry. princeton.eduucl.ac.uk

Table 1: Potential Ligand Classes Derived from this compound
Ligand ClassSynthetic ApproachPotential Catalytic ApplicationKey Features
Schiff Base (Imine) LigandsCondensation of the diamine with aldehydes or ketones. researchgate.netAsymmetric epoxidation, hydrogenation, C-C bond formation.Facile synthesis; tunable steric and electronic properties.
Diphosphine LigandsReaction with chlorophosphines.Asymmetric hydrogenation, cross-coupling reactions.Strongly coordinating; capable of inducing high enantioselectivity.
Bis(oxazoline) (BOX) type LigandsMulti-step synthesis involving acylation and cyclization.Lewis acid catalysis, Diels-Alder reactions, aldol (B89426) reactions.Privileged ligand class in asymmetric catalysis.
Thiourea (B124793)/Urea-based LigandsReaction with isothiocyanates or isocyanates. mdpi.comBifunctional organocatalysis, hydrogen bond-mediated catalysis.Ability to act as hydrogen-bond donors. mdpi.com

Integration into Chemical Sensors and Detection Systems

The inherent fluorescence of the indole nucleus makes this compound an attractive building block for the development of chemical sensors. nih.govrawdatalibrary.net Indole and its derivatives are known to exhibit strong fluorescence emission in solution, a property that can be harnessed for detection purposes. nih.gov A chemical sensor typically consists of a signaling unit (fluorophore) and a recognition unit (receptor). In this case, the indole moiety serves as the fluorophore, while the diamine groups can be functionalized to act as, or be integrated into, a receptor site for specific analytes.

The amine groups can bind to various analytes, such as metal ions or anions, through coordination or hydrogen bonding. This binding event can cause a change in the photophysical properties of the indole fluorophore, leading to a detectable signal, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. rawdatalibrary.net For example, the interaction of metal ions with ligands containing indole fluorophores has been shown to quench fluorescence, providing a mechanism for detection. rawdatalibrary.net

Furthermore, the diamine can be used to attach the indole scaffold to other systems, such as polymers or nanoparticles, to create more robust and versatile sensing platforms. The design of sensors based on the donor-π-acceptor (D-π-A) concept, where the indole can act as a π-system, allows for the development of probes with varied photophysical properties. nih.gov The response of indole derivatives to protons also makes them suitable for the fabrication of pH sensors. nih.gov

Table 2: Potential Sensor Designs Incorporating this compound
Target AnalyteReceptor Design PrincipleSignaling MechanismPotential Application Area
Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺)Diamine acts as a chelating receptor site.Fluorescence quenching upon ion binding. rawdatalibrary.netEnvironmental monitoring.
Anions (e.g., F⁻, CN⁻)Functionalization of amines to form urea (B33335) or thiourea groups for hydrogen bonding.Change in fluorescence or color upon anion binding.Industrial process monitoring.
pHProtonation/deprotonation of the amine groups. nih.govShift in fluorescence emission wavelength or intensity. nih.govChemical and biological research.
Nitroaromatic CompoundsFormation of electron donor-acceptor complexes.Fluorescence quenching via photoinduced electron transfer.Detection of explosives.

Development of Chemical Probes for Fundamental Biological Processes (excluding clinical use)

In the field of chemical biology, fluorescent probes are indispensable tools for visualizing and understanding complex processes within living systems at the molecular level. nih.gov The this compound scaffold provides a valuable starting point for creating such probes, intended strictly for fundamental research applications. The indole core can function as the fluorescent reporter, while the diamine groups offer versatile points for chemical modification. nih.gov

One amine group can be used to attach a recognition moiety that selectively interacts with a specific biological target, such as an enzyme, a nucleic acid, or a particular cellular organelle. The other amine group could be modified to enhance water solubility or to attach moieties that modulate the probe's photophysical properties. For instance, indole-based fluorescent probes have been designed for various bioimaging applications. nih.govmdpi.com The development of reaction-based probes is a powerful strategy where the probe undergoes a specific chemical reaction with its target analyte, leading to a distinct change in fluorescence. nih.gov

For example, a probe for detecting a specific enzyme could be designed by attaching a substrate of that enzyme to the this compound core through one of the amine groups. Enzymatic cleavage of the substrate would release the fluorophore, resulting in a "turn-on" fluorescence signal. Similarly, probes can be designed to target specific cellular compartments. By attaching a known organelle-targeting group, such as a triphenylphosphonium cation for mitochondria or a morpholine (B109124) group for lysosomes, the indole fluorophore can be localized to specific regions within a cell, allowing for the study of processes occurring in those compartments. nih.gov

Table 3: Examples of Potential Chemical Probes Derived from this compound for Basic Research
Biological Target/ProcessProbe Design StrategyMode of ActionResearch Application
Enzyme Activity (e.g., proteases, phosphatases)Attach an enzyme-cleavable group to one of the amine functionalities.Enzymatic reaction unmasks the fluorophore, leading to a "turn-on" signal.Studying enzyme function and regulation in cell lysates.
Reactive Oxygen Species (ROS)Incorporate a ROS-reactive moiety (e.g., boronate ester) into the molecule. mdpi.comOxidation by ROS triggers a chemical transformation that alters fluorescence. mdpi.comInvestigating oxidative stress pathways in cell culture models.
Cellular Organelles (e.g., Mitochondria, Lysosomes)Conjugate an organelle-specific targeting group to the diamine scaffold. nih.govProbe accumulates in the target organelle, allowing for its visualization.Studying organelle morphology and dynamics.
Nucleic Acids (DNA/RNA)Design based on intercalation or groove-binding principles.Changes in fluorescence upon binding to DNA or RNA. nih.govVisualizing nucleic acid structures in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 1H-Indole-1,6-diamine derivatives?

  • Answer : Derivatives of this compound are typically synthesized via multi-component reactions. For example, describes a one-step synthesis using 1H-indole-3-carbaldehyde, 1-(1H-indol-3-yl)ethanone, and guanidine nitrate under reflux in ethanol. Characterization relies on ¹H NMR and ¹³C NMR to confirm structural integrity, with specific chemical shifts indicating successful bond formation (e.g., aromatic protons at δ 6.8–7.5 ppm and amine protons at δ 5.2–5.6 ppm) . further highlights the use of mass spectrometry (MS) to verify molecular weights of substituted derivatives, such as trifluoromethyl or chlorobenzyl variants .

Q. How are systematic IUPAC naming conventions applied to this compound and its analogs?

  • Answer : Amine nomenclature prioritizes the longest carbon chain. For this compound, the numbering starts at the indole nitrogen (position 1), with amine groups at positions 1 and 5. clarifies that alternative naming (e.g., "1,6-diaminohexane" for hexane-1,6-diamine) is acceptable for clarity in complex molecules .

Q. What analytical techniques ensure purity and identity of this compound in pharmaceutical research?

  • Answer : High-performance liquid chromatography (HPLC) and reference standards (e.g., USP guidelines in ) are critical. Impurities like stereoisomers or byproducts (e.g., 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine in ) require validated methods such as chiral chromatography or tandem MS .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the bioactivity of this compound derivatives?

  • Answer : demonstrates docking studies with androgen receptors (AR), where derivatives showed binding energies of –7.0 kcal/mol via interactions with residues like LEU704 and GLY707. Molecular dynamics (MD) simulations (≥100 ns) further validate stability, assessing RMSD and hydrogen bond persistence . extends this to muscarinic receptor subtypes, where bis(hexane-1,6-diamine) derivatives (e.g., methoctramine) target M2 receptors via steric complementarity .

Q. What strategies resolve contradictions in antimicrobial activity data for structurally similar derivatives?

  • Answer : and highlight structure-activity relationship (SAR) analysis. For example, 4-methoxybenzyl substituents (, Compound 19g) may enhance solubility but reduce membrane penetration, leading to variable MIC values against S. aureus vs. E. coli. Dose-response curves and time-kill assays (e.g., log CFU reduction over 24h) clarify discrepancies .

Q. How are thermodynamic properties (e.g., heat capacity) calculated for this compound derivatives?

  • Answer : Group additivity methods () estimate properties like heat capacity (C°p) by summing contributions from functional groups (e.g., indole rings, amines). Experimental validation uses differential scanning calorimetry (DSC) or high-pressure adiabatic calorimetry, as applied to hexane-1,6-diamine derivatives .

Q. What experimental designs optimize the synthesis of this compound analogs for high-throughput screening?

  • Answer : and emphasize design of experiments (DoE) . For example, varying solvent polarity (ethanol vs. DMF) and reaction time (6–24h) in a fractional factorial design identifies optimal yields. Parallel synthesis (e.g., 96-well plates) coupled with automated LC-MS accelerates screening .

Methodological Considerations

  • Data Presentation : Use tables to compare docking scores (e.g., AutoDock Vina vs. Glide) or NMR shifts across derivatives.
  • Error Analysis : Quantify measurement uncertainty ( ) via triplicate experiments and report confidence intervals (e.g., MIC ± 10% CV) .
  • Ethical Reporting : Follow ICMJE guidelines ( ) to detail chemical sources (e.g., Sigma-Aldrich, ≥98% purity) and safety protocols .

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